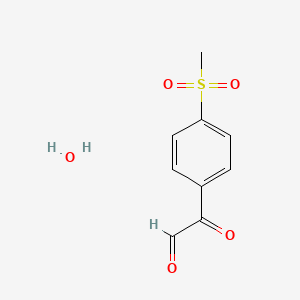![molecular formula C30H38O7 B3026991 2-Methyl-4-oxo-6-(4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-5-enoic acid CAS No. 120462-47-7](/img/structure/B3026991.png)
2-Methyl-4-oxo-6-(4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-5-enoic acid
Descripción general
Descripción
The compound is a complex organic molecule that appears to be a derivative of cyclopenta[a]phenanthrene. This structure is significant due to its potential carcinogenic properties and its relevance in the synthesis of various organic compounds, including pharmaceuticals.
Synthesis Analysis
The synthesis of related cyclopenta[a]phenanthrene derivatives has been explored through the Stobbe condensation method. This approach involves the preparation of 17-ketones from substituted naphthalenes or tetralones, which are then subjected to Stobbe condensation with corresponding 1,2,3,4-tetrahydrophenanthren-1-ones. The method has been used to synthesize various methylated forms of cyclopenta[a]phenanthren-17-ones, which could be related to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of the compound includes several functional groups and a polycyclic framework. The presence of multiple methyl groups, ketones, and a hept-5-enoic acid moiety suggests a complex three-dimensional conformation. The cyclopenta[a]phenanthrene core is a significant feature, known for its stability and presence in various bioactive compounds.
Chemical Reactions Analysis
While the specific chemical reactions of the compound have not been detailed in the provided papers, the general reactivity of similar compounds can be inferred. Cyclopenta[a]phenanthrene derivatives can undergo various organic reactions, including oxidation, reduction, and further functionalization. The Stobbe condensation itself is an example of how these compounds can be synthesized through the reaction of ketones with esters .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely include high molecular weight, low solubility in water due to the presence of multiple non-polar groups, and a high melting point given the rigid polycyclic structure. The compound's reactivity would be influenced by the functional groups present, with the ketones and enoic acid moiety being sites for potential chemical transformations.
The provided papers do not include case studies or specific details on the physical and chemical properties of the compound . However, the synthesis methods and molecular structure analysis provide a foundation for understanding the compound's potential characteristics and reactivity .
Aplicaciones Científicas De Investigación
Antimicrobial and Antioxidant Properties
A study by Rauf et al. (2014) identified a compound structurally similar to the one , named pistagremic acid, isolated from Pistacia integerrima. This compound displayed notable antimicrobial and antioxidant properties, which could be relevant for applications in pharmaceuticals and health products. The structure of pistagremic acid was determined using advanced spectroscopic techniques (Rauf et al., 2014).
Broad Spectrum Anticancer Activity
Another study, also by Rauf et al. (2013), explored the anticancer potential of pistagremic acid. This compound exhibited broad-spectrum antiproliferative activity against various cancer cell lines, suggesting its potential as a lead structure for developing new anticancer drugs (Rauf et al., 2013).
Leishmanicidal Activity
Pistagremic acid was also investigated for its leishmanicidal activity in a study by Uddin et al. (2012). The compound showed significant activity against Leishmania major, indicating its potential use in treating leishmaniasis, a tropical disease caused by the Leishmania parasite (Uddin et al., 2012).
Mecanismo De Acción
Target of Action
It is related to hagemann’s ester , which is used in organic chemistry as a reagent in the synthesis of many natural products including sterols, trisporic acids, and terpenoids . These natural products play various roles in biological systems, suggesting that the compound might interact with similar targets.
Mode of Action
Hagemann’s ester, a related compound, is known to be involved in various chemical reactions, including the diels-alder reaction . This suggests that the compound might interact with its targets through similar chemical reactions, leading to changes in the targets’ structure or function.
Biochemical Pathways
Given its relation to hagemann’s ester, it might be involved in the synthesis of sterols, trisporic acids, and terpenoids . These compounds are part of various biochemical pathways, suggesting that the compound might affect similar pathways.
Result of Action
Given its potential role in the synthesis of sterols, trisporic acids, and terpenoids , it might have effects on the cells’ lipid metabolism and signaling pathways.
Propiedades
IUPAC Name |
2-methyl-4-oxo-6-(4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-5-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18,21H,8-9,11-14H2,1-7H3,(H,36,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLYRDZEWGVGFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C=C(C)C1CC(=O)C2(C1(CC(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901185082 | |
| Record name | (20E)-3,7,11,15,23-Pentaoxolanosta-8,20(22)-dien-26-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901185082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-oxo-6-(4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-5-enoic acid | |
CAS RN |
120462-47-7 | |
| Record name | (20E)-3,7,11,15,23-Pentaoxolanosta-8,20(22)-dien-26-oic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120462-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (20E)-3,7,11,15,23-Pentaoxolanosta-8,20(22)-dien-26-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901185082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



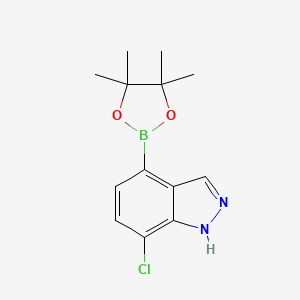
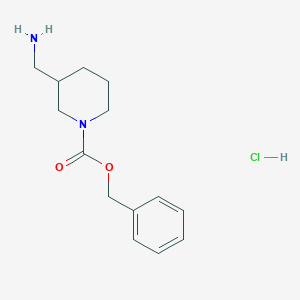

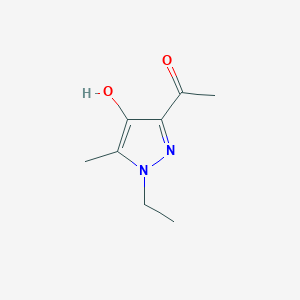

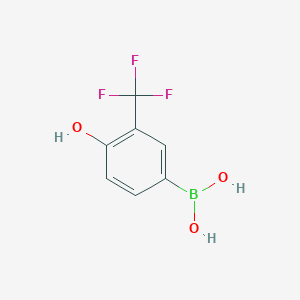
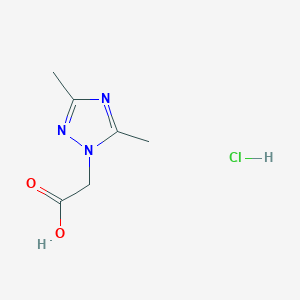
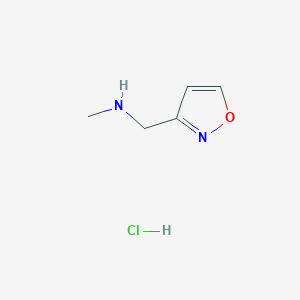
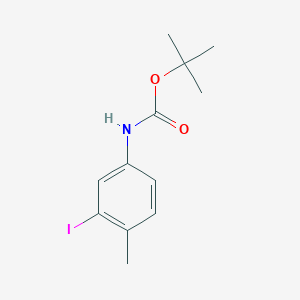
![5-Methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one hydrochloride](/img/structure/B3026922.png)
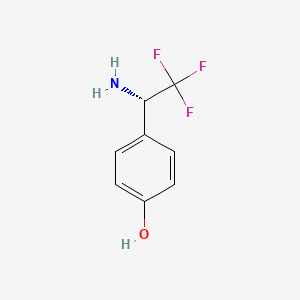
![7-Bromobenzo[d]thiazol-2(3H)-one](/img/structure/B3026927.png)
![3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride](/img/structure/B3026928.png)
